Methyl 2,3-dibromo-3-(4-phenylphenyl)propanoate
Overview
Description
Methyl 2,3-dibromo-3-(4-phenylphenyl)propanoate is an organic compound with the molecular formula C16H14Br2O2 It is a brominated ester derivative of propanoic acid and is characterized by the presence of two bromine atoms and a biphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dibromo-3-(4-phenylphenyl)propanoate typically involves the bromination of a suitable precursor. One common method is the bromination of methyl 3-(4-phenylphenyl)propanoate using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dibromo-3-(4-phenylphenyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form debrominated products using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: Oxidative cleavage of the ester group can be achieved using strong oxidizing agents, resulting in the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide or potassium tert-butoxide in polar solvents like methanol or ethanol.
Reduction: Reducing agents like sodium borohydride in solvents such as ethanol or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of hydroxyl or alkoxy derivatives.
Reduction: Formation of debrominated propanoate derivatives.
Oxidation: Formation of carboxylic acids or other oxidized compounds.
Scientific Research Applications
Methyl 2,3-dibromo-3-(4-phenylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2,3-dibromo-3-(4-phenylphenyl)propanoate depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine atoms and the biphenyl group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3-dibromo-3-phenylpropanoate: Lacks the biphenyl group, which may affect its chemical reactivity and biological activity.
Methyl 2,3-dibromo-3-(4-methylphenyl)propanoate: Contains a methyl-substituted phenyl group, which can alter its physical and chemical properties.
Uniqueness
Methyl 2,3-dibromo-3-(4-phenylphenyl)propanoate is unique due to the presence of both bromine atoms and a biphenyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2,3-dibromo-3-(4-phenylphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br2O2/c1-20-16(19)15(18)14(17)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10,14-15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVUBBSFCUIRSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C1=CC=C(C=C1)C2=CC=CC=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20317304 | |
Record name | methyl 2,3-dibromo-3-(4-phenylphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20317304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23230-37-7 | |
Record name | NSC314070 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314070 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 2,3-dibromo-3-(4-phenylphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20317304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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